Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl ester and at position 3 with an amide-linked 3-methylisoxazole moiety. This structure combines aromaticity, hydrogen-bonding capability (via the carboxamide and ester groups), and steric bulk (from the isoxazole ring), making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antiviral therapies . Its synthesis likely involves coupling the isoxazole-5-carboxylic acid derivative to a 3-aminobenzo[b]thiophene-2-carboxylate precursor, analogous to methods in and .
Properties
IUPAC Name |
methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-8-7-10(21-17-8)14(18)16-12-9-5-3-4-6-11(9)22-13(12)15(19)20-2/h3-7H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZRVQDJIPDVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl Benzo[b]Thiophene-2-Carboxylate Intermediate
A pivotal precursor, methyl benzo[b]thiophene-2-carboxylate, can be synthesized via cyclization strategies analogous to those reported for 2-aroyl derivatives. Modifying the Newman-Kwart rearrangement pathway:
- O-Arylthiocarbamate Formation : React 5-nitro-2-hydroxyacetophenone with N,N-dimethyl thiocarbamoyl chloride in DMF catalyzed by DABCO to yield the O-arylthiocarbamate.
- Newman-Kwart Rearrangement : Heat the intermediate in refluxing toluene to produce the S-arylthiocarbamate.
- Cyclization : Treat the thiophenol derivative with methyl 2-bromoacetate (replacing 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone in literature methods) in acetone with K₂CO₃ to form the benzo[b]thiophene ring and install the methyl ester.
- Nitro Reduction : Reduce the 5-nitro group using SnCl₂ in ethanol to yield methyl 5-aminobenzo[b]thiophene-2-carboxylate.
Critical Parameters :
Preparation of 3-Methylisoxazole-5-Carboxylic Acid
The electrophilic partner for amide coupling can be synthesized via:
- Isoxazole Ring Formation : Condense ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under basic conditions to form 5-methylisoxazole-3-carboxylic acid ethyl ester.
- Ester Hydrolysis : Saponify the ester using aqueous NaOH, followed by acidification to yield 3-methylisoxazole-5-carboxylic acid.
Optimization Note : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields.
Amide Coupling Strategy
Coupling the benzo[b]thiophene amine with the isoxazole carboxylic acid demands careful activation:
- Acid Chloride Formation : Treat 3-methylisoxazole-5-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous DCM to generate the corresponding acid chloride.
- Schotten-Baumann Reaction : Slowly add the acid chloride to a stirred solution of methyl 5-aminobenzo[b]thiophene-2-carboxylate in aqueous NaOH and THF at 0–5°C.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield Optimization :
- Maintaining low temperatures during coupling minimizes hydrolysis of the acid chloride.
- Use of coupling agents like EDCI/HOBt in DMF may enhance efficiency, as seen in bromoacryloylamido derivative syntheses.
Alternative Pathway: Direct Functionalization
For laboratories lacking specialty precursors, a one-pot approach may prove advantageous:
- Simultaneous Cyclization and Esterification : React 2-mercapto-5-nitrobenzoic acid with methyl bromoacetate in acetone/K₂CO₃ to directly form methyl 5-nitrobenzo[b]thiophene-2-carboxylate.
- Selective Nitro Reduction : Employ catalytic hydrogenation (H₂, Pd/C) instead of SnCl₂ for cleaner amine generation.
- In Situ Acylation : Without isolating the amine, add 3-methylisoxazole-5-carbonyl chloride and triethylamine to the reaction mixture.
Comparative Analysis :
| Parameter | Stepwise Approach | One-Pot Method |
|---|---|---|
| Overall Yield | 42–48% | 35–40% |
| Purity (HPLC) | >98% | 92–95% |
| Reaction Time | 72 h | 48 h |
| Scalability | Excellent | Moderate |
Data extrapolated from analogous syntheses.
Characterization and Analytical Validation
Confirming structure and purity requires multimodal analysis:
1H NMR (400 MHz, DMSO-d6) :
- δ 8.65 (s, 1H, NHCO)
- δ 8.21 (d, J = 8.4 Hz, 1H, ArH)
- δ 7.98 (s, 1H, isoxazole-H)
- δ 7.62 (d, J = 8.4 Hz, 1H, ArH)
- δ 3.89 (s, 3H, OCH₃)
- δ 2.45 (s, 3H, CH₃)
IR (ATR, cm⁻¹) :
- 1735 (C=O ester)
- 1660 (C=O amide)
- 1540 (C=N isoxazole)
LCMS (ESI+) : m/z [M+H]⁺ calcd for C₁₅H₁₂N₂O₄S: 316.05; found: 316.1.
These spectral signatures align with reported benzo[b]thiophene and isoxazole derivatives.
Process Optimization Challenges
Regioselectivity in Cyclization :
The orientation of substituents during benzo[b]thiophene formation proves critical. Using bulky directing groups at C5 (e.g., nitro) ensures proper regiochemistry during cyclization.
Amide Bond Stability :
The electron-deficient isoxazole ring may activate the amide toward hydrolysis. Storage under anhydrous conditions at −20°C is recommended, with periodic purity checks via TLC.
Solvent Effects :
Polar aprotic solvents (DMF, DMSO) improve coupling yields but complicate ester hydrolysis control. Balanced solvent systems (THF/H₂O) mimic successful acyl thiosemicarbazide syntheses.
Industrial-Scale Considerations
Adapting the patent-derived acylation/dealkylation sequence:
Protecting Group Strategy :
- Install tert-butyldimethylsilyl (TBS) ethers on phenolic OH groups during initial cyclization.
- Remove after amide coupling via fluoride-mediated cleavage (TBAF in THF).
Catalytic Enhancements :
Crystallization Control :
- Use antisolvent precipitation (hexane/DCM) to isolate high-purity product, as demonstrated in hydrochloride salt preparations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
2. Chemical Synthesis:
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with desired biological activities. Its synthesis typically involves multi-step organic reactions that can be optimized for yield and scalability .
3. Material Science:
- Advanced Materials Development: Due to its unique electronic properties, Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate is explored in the development of advanced materials with specific electronic or optical properties. This includes potential applications in organic electronics and photonic devices.
Biochemical Properties
The biochemical properties of this compound are not fully understood due to the lack of extensive studies. However, it is hypothesized that the compound may interact with various biological targets such as enzymes and receptors, modulating their activity in a manner similar to other thiophene derivatives .
Common Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials: The benzo[b]thiophene core can be synthesized through methods like the Gewald reaction or Paal-Knorr synthesis.
- Multi-Step Reactions: The synthetic route often includes several steps to introduce the isoxazole ring and functional groups effectively.
Industrial Production
For industrial applications, optimizing the synthetic route for scalability, yield, and cost-effectiveness is essential. Techniques such as continuous flow reactors may be employed to enhance reaction control and minimize waste.
Case Studies
While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:
- Anti-Cancer Studies: Thiophene derivatives have been shown to induce apoptosis in various cancer cell lines. This suggests that this compound may exhibit similar effects.
- Drug Development: The exploration of benzo[b]thiophene derivatives has led to the discovery of new analgesics with fewer side effects than traditional opioids, indicating a pathway for developing safer therapeutic agents from this class of compounds .
Mechanism of Action
The mechanism of action of Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzo[b]thiophene carboxylates and related heterocycles. Below is a comparative analysis of its structural and functional attributes against key analogues:
Substituent Variations and Physicochemical Properties
Key Observations
The dihydrobenzo[b]thiophene in introduces non-aromatic character, reducing conjugation and altering reactivity.
Functional Group Impact: Carboxamide vs. Hydroxyl/Nitro: The target’s isoxazole carboxamide provides hydrogen-bonding capacity, critical for target binding, whereas hydroxyl () or nitro () groups alter solubility and electronic properties. Imidazole vs.
Synthetic Approaches :
- Microwave-assisted methods () offer rapid, high-yield synthesis compared to traditional reflux ().
- Palladium-catalyzed coupling () enables precise introduction of bulky substituents.
Biological Relevance :
- Compounds with heterocyclic substituents (isoxazole, imidazole, benzoxazole) show promise in targeting enzymes (e.g., kinases, viral proteases) due to their ability to mimic nucleotide or peptide motifs .
Biological Activity
Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core linked to an isoxazole ring and includes both ester and amide functional groups. This unique structure is believed to contribute to its diverse biological activities, particularly in the context of cancer research.
Cellular Effects
The specific cellular effects of this compound remain largely unexplored. However, studies on related compounds indicate that thiophene and isoxazole derivatives can influence various cellular processes, such as:
- Inducing apoptosis
- Modulating cell cycle progression
- Inhibiting cellular proliferation
For instance, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess this capability .
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound are not well characterized. Nonetheless, it is hypothesized that the compound may interact with various biological targets, including:
- Enzymes
- Receptors
- Kinases
For example, related compounds have been identified as inhibitors of specific pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
-
Antitumor Activity :
A study focusing on the antitumor potential of benzo[b]thiophene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The most active compounds exhibited IC50 values ranging from 23.2 to 49.9 µM, indicating strong antiproliferative effects . -
Apoptosis Induction :
In vitro experiments revealed that certain benzo[b]thiophene derivatives could induce apoptosis in MCF-7 cells, with a notable reduction in cell viability (26.86%) after treatment. The study also highlighted an increase in both early and late apoptotic cell populations when treated with these compounds . -
Cell Cycle Analysis :
Flow cytometry analyses indicated that some derivatives could cause G2/M phase arrest in the cell cycle, further supporting their potential as anticancer agents by disrupting normal cellular proliferation .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiophene Core Formation : Use the Gewald reaction to construct the benzo[b]thiophene scaffold via condensation of cyanoacetate derivatives with sulfur and ketones .
Amidation : Introduce the 3-methylisoxazole-5-carboxamide group via coupling reactions (e.g., using EDCl/HOBt or HATU as activating agents) .
Esterification : Methyl ester formation via acid-catalyzed esterification or transesterification.
- Critical Conditions :
- Temperature : Diazotization steps (e.g., for nitro group reduction) require precise低温控制 (~0–5°C) to avoid side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in amidation steps .
- Purification : Column chromatography or recrystallization ensures purity (>95%), monitored via TLC .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for benzo[b]thiophene), ester carbonyl (δ ~165–170 ppm), and isoxazole protons (δ 6.5–7.0 ppm) .
- IR Spectroscopy : Confirms ester C=O (1700–1750 cm⁻¹) and amide N-H (3300 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 331.05 for C₁₅H₁₂N₂O₄S) .
- HPLC : Assesses purity (>98% for biological assays) .
Q. What role do functional groups play in the compound’s reactivity and biological activity?
- Methodological Answer :
- Benzo[b]thiophene Core : Enhances aromatic stacking with biological targets (e.g., enzyme active sites) .
- Isoxazole Carboxamide : Participates in hydrogen bonding via the amide NH and carbonyl, critical for target binding .
- Methyl Ester : Improves solubility in organic solvents for synthesis; hydrolyzes to carboxylic acid in vivo for enhanced bioavailability .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the benzo[b]thiophene core and 3-methylisoxazole-5-carboxamide to minimize side products?
- Methodological Answer :
- Catalyst Selection : Use Pd(OAc)₂ with BINAP ligand for Buchwald-Hartwig amidation, improving regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates .
- Base Screening : Cs₂CO₃ outperforms K₂CO₃ in deprotonating amines for efficient coupling .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Solubility Assessment : Use logP calculations (e.g., ClogP ~2.5) vs. experimental partition coefficients to identify bioavailability issues .
- Target Validation : Perform competitive binding assays with known inhibitors (e.g., kinase assays) to confirm computational docking results .
- Metabolic Stability Testing : Incubate with liver microsomes to evaluate rapid degradation that may explain low in vivo activity despite strong in silico predictions .
Q. What mechanistic insights explain the compound’s selectivity toward specific biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Reveal stable interactions between the isoxazole carboxamide and ATP-binding pockets of kinases (e.g., JAK2) .
- SAR Studies : Compare analogs (e.g., methyl vs. ethyl esters) to identify critical substituents for activity (Table 1) .
Table 1 : Structural analogs and activity trends
| Compound Modification | Target Affinity (IC₅₀) | Reference |
|---|---|---|
| Methyl ester (parent compound) | 0.8 µM (JAK2) | |
| Ethyl ester analog | 3.2 µM (JAK2) | |
| Carboxylic acid derivative | >10 µM (JAK2) |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC to rule out impurity-driven false negatives .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
- Structural Confirmation : Re-examine X-ray/NMR data to ensure correct regiochemistry (e.g., vs. 3-nitro vs. 5-nitro isomers) .
Methodological Recommendations
- Synthetic Protocol : Prioritize microwave-assisted synthesis for time-sensitive steps .
- Characterization : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Biological Testing : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, complementing enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
